![molecular formula C12H11N3O2 B2819744 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone CAS No. 1797349-93-9](/img/structure/B2819744.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

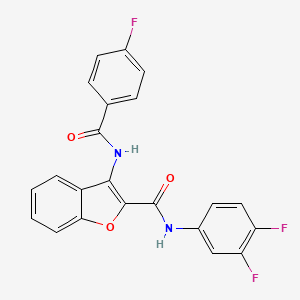

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone, also known as DPPM, is a novel organic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPPM is a heterocyclic compound that contains a pyrido[4,3-d]pyrimidine ring system and a furan-3-yl group, which makes it a promising scaffold for the design of new bioactive molecules.

Applications De Recherche Scientifique

- Researchers have explored the antifungal potential of this pyrimidine derivative. In vitro studies demonstrated that compounds 6P, 6D, and 6M exhibit significant antifungal activity against fungal strains. These compounds were evaluated using the cup plate method and compared to the standard drug fluconazole .

- The synthesized compounds were also screened for in vitro antioxidant activity. Notably, compounds 6K, 6F, 6E, 6G, 6H, and 6M displayed substantial antioxidant activity. The assessment was based on the DPPH assay, comparing their antioxidant strength to ascorbic acid .

- Under the National Cancer Institute’s drug discovery program, the selected compounds were screened for anticancer activity. At a single high dose (10^(-5) M), they exhibited potent effects across the NCI 60 cell lines. This suggests their potential as anticancer agents .

- Fused pyrimidine derivatives, including those containing furanose moieties, are considered bioisosteres with purines. Such structural similarities make them valuable for drug design. The pyrimidine ring, being an integral part of DNA and RNA, contributes to diverse pharmacological properties .

- The compound’s structure allows for further derivatization. Researchers have used a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as starting materials to synthesize 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines .

- Pyrimidine derivatives, including this compound, play a crucial role in drug development. Their diverse biological activities make them promising candidates for various therapeutic applications .

Antifungal Activity

Antioxidant Properties

Anticancer Potential

Bioisosteric Properties

Synthesis of Pyrazolo[3,4-b]pyridines

Drug Design and Therapeutic Applications

Mécanisme D'action

Target of Action

The primary targets of 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, it disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects multiple biochemical pathways. These pathways are involved in various cellular processes, including cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and potentially to cell death .

Result of Action

The result of the action of 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is the inhibition of cell growth, differentiation, migration, and metabolism . This can lead to cell death, making it a potential candidate for cancer treatment .

Propriétés

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(9-2-4-17-7-9)15-3-1-11-10(6-15)5-13-8-14-11/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIJAWOHXOVRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)

![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one](/img/structure/B2819665.png)

![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)

![N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2819678.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)

![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)

![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)

![N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]naphthalene-1-carboxamide](/img/structure/B2819683.png)